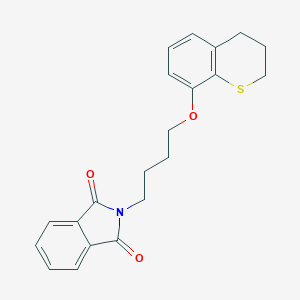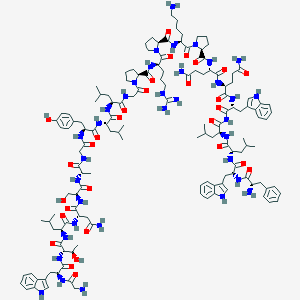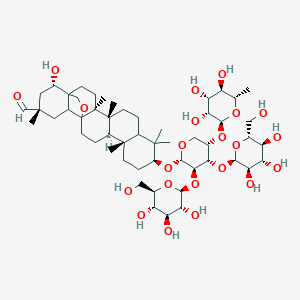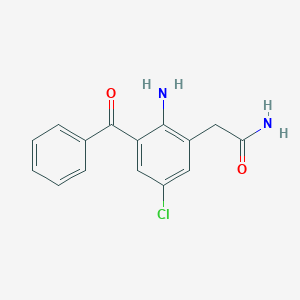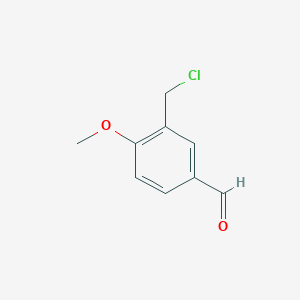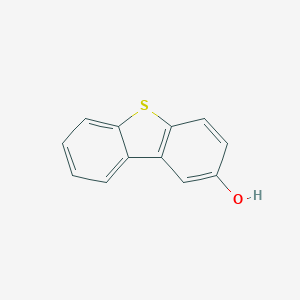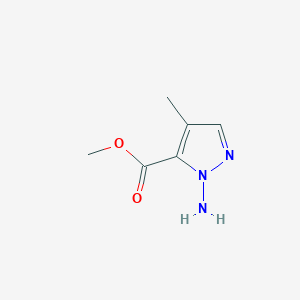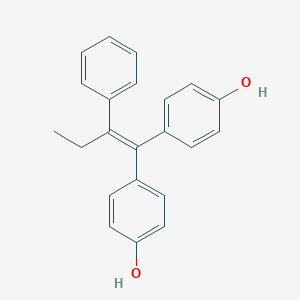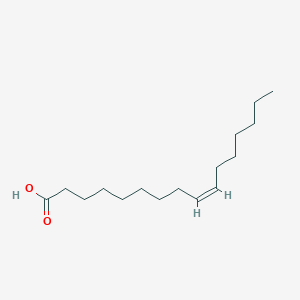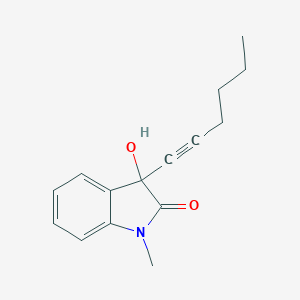
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone
Vue d'ensemble
Description
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone, also known as C16, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone involves the inhibition of various signaling pathways involved in cell proliferation and survival. Studies have shown that 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates inflammation and cell survival.
Effets Biochimiques Et Physiologiques
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of oxidative stress. Studies have shown that 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Furthermore, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and specificity for certain signaling pathways. However, there are also limitations to its use, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenylethanol. This is followed by the reduction of the nitro group to an amino group using sodium borohydride. The final step involves the condensation of the amino group with 1-hexyne and subsequent cyclization to form 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone.
Applications De Recherche Scientifique
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been studied for its potential applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has anti-tumor effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-4-5-8-11-15(18)12-9-6-7-10-13(12)16(2)14(15)17/h6-7,9-10,18H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRJMDLPUVFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(C2=CC=CC=C2N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933801 | |
| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | |
CAS RN |
149916-73-4 | |
| Record name | 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
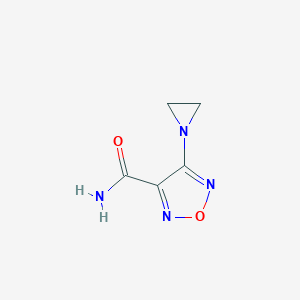
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
